6-O-(Maltosyl)cyclomaltohexaose

Descripción general

Descripción

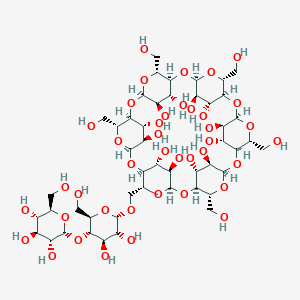

6-O-(Maltosyl)cyclomaltohexaose is a complex carbohydrate compound with the molecular formula C48H80O40 and a molecular weight of 1297.12 g/mol It is a derivative of cyclodextrin, specifically modified with a maltosyl group at the 6-O position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 6-O-(Maltosyl)cyclomaltohexaose typically involves the ring-opening of cyclodextrins. This process can be achieved through both chemical and enzymatic methods. One common approach is the enzymatic transglycosylation reaction, where enzymes such as transglucosidase are used to transfer maltose units to cyclodextrins . The reaction conditions often include a buffered solution with specific pH levels to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes, utilizing bioreactors to maintain controlled conditions for optimal enzyme performance. The use of immobilized enzymes can enhance the efficiency and yield of the production process. Additionally, purification steps such as chromatography are employed to isolate the desired product from reaction mixtures .

Análisis De Reacciones Químicas

Types of Reactions

6-O-(Maltosyl)cyclomaltohexaose can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the cyclic structure of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as periodate can be used to oxidize the hydroxyl groups on the maltosyl and cyclodextrin units.

Reduction: Reducing agents like sodium borohydride can reduce specific functional groups within the compound.

Substitution: Substitution reactions may involve reagents like acetic anhydride to introduce acetyl groups at specific positions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde or carboxylate derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Cyclodextrins, including 6-O-(Maltosyl)cyclomaltohexaose, are widely utilized in drug formulation due to their ability to enhance solubility and bioavailability of poorly soluble drugs.

1.1. Solubilization and Drug Delivery

- Mechanism : Cyclodextrins form inclusion complexes with hydrophobic drug molecules, improving their solubility in aqueous environments. This is particularly beneficial for drugs with low water solubility, which constitutes a significant percentage of new pharmaceuticals under development .

- Case Study : A study demonstrated that this compound could effectively encapsulate p-nitrophenol, forming a stable 1:1 inclusion complex with a notable dissociation constant . This property suggests its utility in stabilizing active pharmaceutical ingredients (APIs).

1.2. Controlled Release Systems

- Application : The ability of cyclodextrins to modulate the release rate of encapsulated drugs makes them suitable for controlled-release formulations. This can lead to improved therapeutic outcomes by maintaining drug levels within a desired range over extended periods.

- Example : Research indicates that cyclodextrin-based formulations can significantly enhance the pharmacokinetic profiles of various drugs, thereby improving patient compliance and treatment efficacy .

Enzymatic Applications

This compound is also significant in enzymatic processes, particularly involving transglycosylation reactions catalyzed by cyclodextrin glucanotransferase (CGTase).

2.1. Transglycosylation Reactions

- Process : CGTase facilitates the transfer of glycosyl groups from donor substrates like maltodextrins to acceptor molecules, resulting in the formation of oligosaccharides with enhanced functional properties .

- Benefits : The transglycosylation process improves the solubility, stability, and bioactivity of various compounds, making them suitable for applications in food additives and pharmaceutical products.

2.2. Case Study on Glycosidic Linkages

- Research Findings : A comprehensive study highlighted the effectiveness of CGTase in producing α(1→4) glycosidic linkages using this compound as a substrate. This reaction demonstrated high specificity and efficiency, yielding products with desirable characteristics for further applications .

Food Technology Applications

The unique properties of this compound extend to the food industry, where it is used as a functional ingredient.

3.1. Sweeteners and Flavor Enhancers

- Cyclodextrin derivatives can be employed as low-calorie sweeteners or flavor enhancers due to their ability to encapsulate flavors and aromas, protecting them from degradation while enhancing their delivery in food products.

3.2. Nutraceuticals

- The incorporation of cyclodextrins in nutraceutical formulations can enhance the bioavailability of vitamins and minerals, making them more effective as dietary supplements.

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceutical | Drug solubilization and delivery | Improved solubility and bioavailability |

| Controlled release systems | Sustained therapeutic effects | |

| Enzymatic | Transglycosylation reactions | Enhanced functional properties |

| Glycosidic linkage formation | High specificity and efficiency | |

| Food Technology | Sweeteners and flavor enhancers | Low-calorie options; improved flavor stability |

| Nutraceuticals | Enhanced bioavailability of nutrients |

Mecanismo De Acción

The mechanism of action of 6-O-(Maltosyl)cyclomaltohexaose involves its ability to form inclusion complexes with various molecules. This property allows it to interact with specific molecular targets, such as enzymes and receptors, modulating their activity. In the context of Niemann-Pick disease Type C, the compound has been shown to enhance the solubility and transport of cholesterol within cells, thereby alleviating the symptoms associated with the disease .

Comparación Con Compuestos Similares

Similar Compounds

α-Cyclodextrin: A cyclic oligosaccharide with a similar structure but lacking the maltosyl modification.

β-Cyclodextrin: Another cyclodextrin variant with a different ring size and functional properties.

γ-Cyclodextrin: A larger cyclodextrin with unique inclusion complex formation capabilities.

Uniqueness

6-O-(Maltosyl)cyclomaltohexaose is unique due to the presence of the maltosyl group, which enhances its solubility and ability to form stable inclusion complexes. This modification also imparts specific biological activities, making it a valuable compound for targeted therapeutic applications and advanced material synthesis .

Actividad Biológica

6-O-(Maltosyl)cyclomaltohexaose, a derivative of cyclomaltohexaose, is a cyclic oligosaccharide that has garnered attention for its potential biological activities. This compound is characterized by the presence of a maltosyl group, which enhances its solubility and stability in various environments. This article explores the biological activity of this compound, focusing on its pharmacological properties, applications in food science, and potential therapeutic uses.

Chemical Structure and Properties

This compound is a cyclodextrin that consists of six glucose units linked by α-1,4-glycosidic bonds. The addition of the maltosyl group at the 6-O position significantly alters its physical and chemical properties, enhancing its solubility and ability to form stable inclusion complexes with various molecules.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 972.844 g/mol |

| Solubility | Highly soluble in water |

| Stability | Stable under physiological conditions |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that this compound can effectively inhibit lipid peroxidation, suggesting its potential application in preventing oxidative damage in cells.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In vitro studies have revealed that this compound can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. This antimicrobial effect is believed to be due to the formation of inclusion complexes that disrupt bacterial cell membranes.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in carbohydrate metabolism. For instance, it has shown inhibitory effects on α-amylase, which plays a crucial role in starch digestion. This inhibition could have implications for managing postprandial blood glucose levels, making it a candidate for dietary management in diabetes.

Applications in Food Science

Due to its unique properties, this compound is being explored as an ingredient in functional foods. Its ability to enhance solubility and stability makes it suitable for use as a food additive or supplement. It can improve the texture and shelf-life of various food products while also imparting health benefits related to its antioxidant and antimicrobial properties.

Case Study: Use in Functional Beverages

A recent case study evaluated the incorporation of this compound into functional beverages aimed at improving gut health. The study found that beverages containing this compound had enhanced prebiotic effects, promoting the growth of beneficial gut bacteria while inhibiting pathogenic strains. Participants reported improved digestive health and overall well-being after consuming these beverages over a four-week period.

Propiedades

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5-[[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O40/c49-1-9-17(56)18(57)26(65)42(74-9)82-34-10(2-50)75-41(27(66)19(34)58)73-8-16-40-25(64)33(72)48(81-16)87-39-15(7-55)79-46(31(70)23(39)62)85-37-13(5-53)77-44(29(68)21(37)60)83-35-11(3-51)76-43(28(67)20(35)59)84-36-12(4-52)78-45(30(69)22(36)61)86-38-14(6-54)80-47(88-40)32(71)24(38)63/h9-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41+,42-,43-,44-,45-,46-,47-,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBXWKUNMXKXKS-WJMYNTJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O4)C(C9O)O)CO)CO)CO)CO)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@@H]4[C@@H]([C@H]([C@H](O3)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O4)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80O40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100817-30-9 | |

| Record name | 6-O-(Maltosyl)cyclomaltohexaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100817309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.